

# Ethyl cyclohex-2-ene-1-carboxylate IUPAC name

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## Compound of Interest

Compound Name: *Ethyl cyclohex-2-ene-1-carboxylate*

Cat. No.: *B1657123*

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## An In-depth Technical Guide to **Ethyl Cyclohex-2-ene-1-carboxylate**

This technical guide provides a comprehensive overview of **ethyl cyclohex-2-ene-1-carboxylate**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: **ethyl cyclohex-2-ene-1-carboxylate**<sup>[1]</sup>

Synonyms: 2-Cyclohexene-1-carboxylic acid, ethyl ester; ethyl cyclohex-2-enecarboxylate<sup>[1]</sup>

CAS Number: 55510-68-4<sup>[1][2]</sup>

Molecular Formula: C<sub>9</sub>H<sub>14</sub>O<sub>2</sub><sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **ethyl cyclohex-2-ene-1-carboxylate** is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

**Table 1: Physicochemical Properties**

Property	Value	Source
Molecular Weight	154.21 g/mol	[1][2]
Boiling Point	196.3 °C at 760 mmHg	[2]
Density	1.002 g/cm <sup>3</sup>	[2]
Flash Point	62.9 °C	[2]
Vapor Pressure	0.402 mmHg at 25 °C	[2]
XLogP3	2.2	[2]
Exact Mass	154.099379685 Da	[1][2]

**Table 2: Spectroscopic Data**

Technique	Data Availability and Key Features	Source
$^{13}\text{C}$ NMR	Data available. The spectrum shows characteristic peaks for the ester carbonyl, olefinic carbons, and aliphatic carbons of the cyclohexene ring.	[1]
$^1\text{H}$ NMR	Data available. The spectrum would show signals for the ethyl group protons, the olefinic protons, and the aliphatic protons of the ring, with characteristic chemical shifts and coupling patterns.	[3]
Infrared (IR)	Data available. A strong absorption band is observed around $1714\text{--}1716\text{ cm}^{-1}$ corresponding to the $\text{C}=\text{O}$ stretching of the ester group.	[1][4]
Mass Spec (GC-MS)	Data available, providing fragmentation patterns for structural elucidation.	[1]

## Synthesis: Experimental Protocol

The primary and most efficient route for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

## Reaction Principle

The Diels-Alder reaction is a concerted, stereospecific reaction that forms a six-membered ring. The reaction is thermally allowed and is a cornerstone of modern organic synthesis for the construction of cyclic systems.

## Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Diels-Alder reactions and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

### Materials:

- 1,3-Butadiene (can be generated in situ from 3-sulfolene or used as a condensed gas)
- Ethyl acrylate (dienophile)
- Hydroquinone (inhibitor)
- Toluene or Xylene (solvent)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)
- High-pressure reaction vessel (autoclave) if using gaseous butadiene

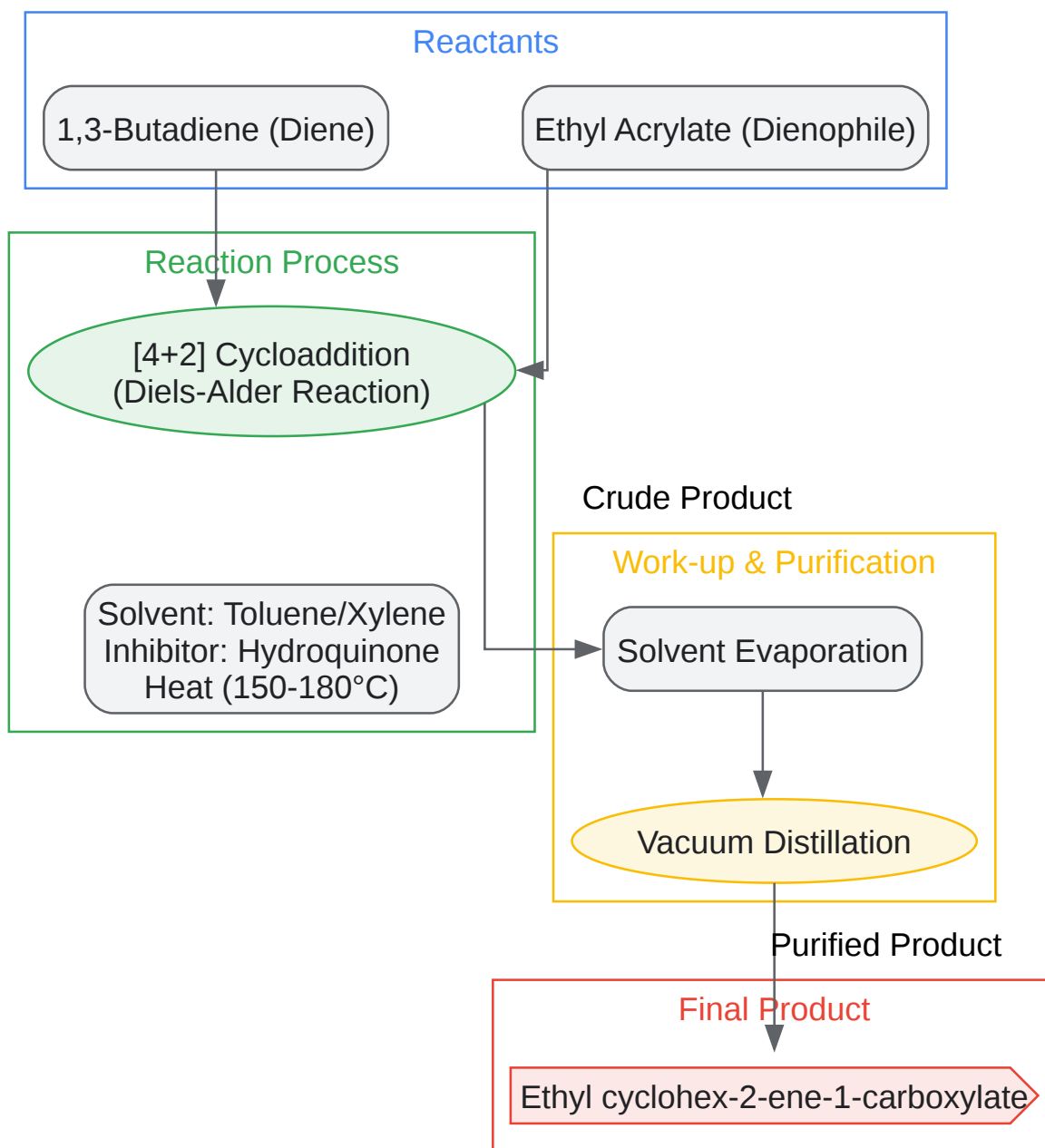
### Procedure:

- **Reaction Setup:** To a high-pressure reaction vessel, add ethyl acrylate (1.0 equivalent), a catalytic amount of hydroquinone to inhibit polymerization, and the chosen solvent (e.g., toluene).
- **Addition of Diene:** Cool the vessel and add condensed 1,3-butadiene (1.1 equivalents).
- **Reaction Conditions:** Seal the vessel and heat it to approximately 150-180 °C. The reaction progress should be monitored by TLC or GC analysis. The reaction is typically run for 4-8 hours.
- **Work-up:** After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.
- **Solvent Removal:** Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product, a colorless to pale yellow oil, is then purified by vacuum distillation to yield pure **ethyl cyclohex-2-ene-1-carboxylate**.

## Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **ethyl cyclohex-2-ene-1-carboxylate** via the Diels-Alder reaction.



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Caption: Diels-Alder synthesis workflow for **ethyl cyclohex-2-ene-1-carboxylate**.

## Applications in Research and Development

**Ethyl cyclohex-2-ene-1-carboxylate** and its derivatives are valuable intermediates in organic synthesis. They are utilized in the preparation of more complex molecules, including various heterocyclic compounds that are of interest in medicinal chemistry. Some reports suggest that derivatives of this scaffold may possess analgesic, antiarrhythmic, and neuroleptic properties, making it a relevant starting point for drug discovery programs.[5]

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## References

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